2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine

Medicinal Chemistry Structure-Activity Relationship Indole Regiochemistry

2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine is a synthetic tryptamine derivative belonging to the 2,3-disubstituted indole class. Its molecular formula is C₁₂H₁₃BrF₂N₂ with a molecular weight of 303.15 g/mol.

Molecular Formula C12H13BrF2N2
Molecular Weight 303.15 g/mol
Cat. No. B13241292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine
Molecular FormulaC12H13BrF2N2
Molecular Weight303.15 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=C(N2)C(F)(F)Br)CCN
InChIInChI=1S/C12H13BrF2N2/c1-7-3-2-4-8-9(5-6-16)11(12(13,14)15)17-10(7)8/h2-4,17H,5-6,16H2,1H3
InChIKeyUAZUXOVXVJVSGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine (CAS 2060035-11-0): Structural Identity and Procurement Baseline


2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine is a synthetic tryptamine derivative belonging to the 2,3-disubstituted indole class. Its molecular formula is C₁₂H₁₃BrF₂N₂ with a molecular weight of 303.15 g/mol . The compound features an indole core bearing a bromodifluoromethyl (–CF₂Br) substituent at the 2-position, a methyl group at the 7-position, and an ethan-1-amine side chain at the 3-position. The bromodifluoromethyl group confers distinct electronic and steric properties, including increased lipophilicity and metabolic stability relative to non-fluorinated analogs, positioning this compound as a specialized building block or probe molecule within medicinal chemistry programs targeting indole-binding proteins .

Bromodifluoromethyl indole probe for medicinal chemistry programs
7-methyl substitution constrains side-chain conformation for target engagement studies
Tryptamine-based scaffold requiring metabolically resistant –CF₂Br bioisostere

Why 2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine Cannot Be Replaced by Nearest Indole-Ethanamine Analogs in Target-Oriented Research


Within the 2-(bromodifluoromethyl)-indole-ethanamine chemical series, regioisomeric methyl placement (5- vs. 7-position) and the presence versus absence of the –CF₂Br group generate compounds that are constitutionally isomeric or structurally distinct but not functionally interchangeable. The 7-methyl substitution pattern alters the electron density distribution across the indole ring system compared to the 5-methyl isomer (CAS 2060048-77-1), which can differentially affect π-stacking interactions, hydrogen-bonding geometry, and steric accessibility of the 3-ethanamine side chain within protein binding pockets . Furthermore, the bromodifluoromethyl group is a metabolically resistant bioisostere that cannot be replicated by simple bromo, trifluoromethyl, or unsubstituted indole analogs without altering target engagement profiles . Generic substitution therefore risks altering binding mode, selectivity, and pharmacokinetic trajectory in ways that cannot be predicted a priori.

5-Methyl isomer (CAS 2060048-77-1)
Regioisomeric shift may alter binding topology. 7-methyl pattern creates a distinct electrostatic surface vs. 5-methyl, which can differentially occupy selectivity pockets.
7-Methyltryptamine (CAS 14490-05-2)
Lacks the metabolically resistant –CF₂Br group. Absence of the halogen-bond donor and fluorinated bioisostere can shift target engagement and metabolic profiles.
5-Fluoro analog (CAS 2059947-17-8)
Electron-withdrawing 5-F reverses indole electronics. The electron-rich 7-methyl indole may support distinct π-stacking interactions compared to the electron-deficient 5-fluoro core.

Quantitative Differentiation Evidence for 2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine Versus Closest Analogs


Regioisomeric Methyl Position: 7-Methyl vs. 5-Methyl Indole Core Topological Differentiation

The target compound places a methyl substituent at the 7-position of the indole ring, whereas its closest constitutional isomer bears the methyl group at the 5-position (CAS 2060048-77-1) . Both compounds share the identical molecular formula (C₁₂H₁₃BrF₂N₂, MW 303.15) but differ in the connectivity of the methyl group to the indole scaffold. This 7- vs. 5-methyl regiochemistry alters the shape and electrostatic potential surface of the molecule, which is critical for shape-complementary binding to protein pockets that discriminate between indole ring substitution patterns.

Regioisomeric Methyl Position
Head-to-head
7-Methyl vs. 5-Methyl (CAS 2060048-77-1)
Topological shift in electrostatic surface and dipole moment
Identical formula and MW, but distinct shape complementarity.
Medicinal Chemistry Structure-Activity Relationship Indole Regiochemistry

Presence vs. Absence of the Bromodifluoromethyl (–CF₂Br) Group: Differentiation from 7-Methyltryptamine

The target compound incorporates a bromodifluoromethyl (–CF₂Br) group at the indole 2-position, a feature absent in the simpler analog 7-methyltryptamine (CAS 14490-05-2) [1]. The –CF₂Br moiety introduces a tetrahedral carbon center bearing two electron-withdrawing fluorine atoms and one heavy bromine atom, which collectively increase molecular weight by 128.91 Da relative to 7-methyltryptamine (from 174.24 to 303.15) and markedly elevate lipophilicity. Fluorine substitution at metabolic soft spots is a validated strategy for blocking cytochrome P450-mediated oxidative metabolism, and the –CF₂Br group in particular serves as a halogen-bond donor that can enhance target binding affinity.

Bromodifluoromethyl Presence
Head-to-head
–CF₂Br vs. 7-Methyltryptamine (ΔMW +128.91 Da)
Adds halogen-bond donor capacity and metabolic resistance
Fluorination strategy for blocking oxidative metabolism.
Fluorine Chemistry Metabolic Stability Bioisosteric Replacement

7-Methyl vs. 5-Fluoro Substitution: Differentiated Electronic and Steric Profiles for Target-Selective Probe Design

The 5-fluoro analog 2-[2-(bromodifluoromethyl)-5-fluoro-1H-indol-3-yl]ethan-1-amine (CAS 2059947-17-8) introduces an electron-withdrawing fluorine atom at the 5-position, which substantially perturbs the indole ring's electron density and acidity of the indole N–H proton relative to the 7-methyl substitution in the target compound . Methyl is electron-donating (+I effect) while fluoro is electron-withdrawing (–I effect), yielding opposite effects on indole pKₐ and π-electron distribution. These divergent electronic properties can drive differential selectivity across bromodomain-containing proteins (e.g., BRD2, BRD4, BRDT) where indole N–H hydrogen bonding is a key recognition element.

Electronic Profile: 7-Me vs. 5-F
Cross-study comparable
Hammett σₘ: CH₃ ≈ –0.07 vs. F ≈ +0.34
Electron-donating vs. withdrawing effect alters indole N–H acidity
Relevant for bromodomain selectivity and π-stacking differentiation.
Halogenated Indoles Bromodomain Inhibition Selectivity Profiling

Steric Shielding of the 3-Ethanamine Side Chain by 7-Methyl: Conformational Restriction Versus the Unsubstituted Indole Core

The 7-methyl group in the target compound introduces a peri-steric interaction with the 3-ethanamine side chain, restricting its rotational freedom relative to the indole plane. By contrast, the des-methyl analog 2-[2-(bromodifluoromethyl)-1H-indol-3-yl]ethan-1-amine (CAS 2059994-93-1) lacks this steric constraint, allowing unhindered side-chain rotation . This conformational restriction can pre-organize the ethanamine moiety into a bioactive conformation that reduces the entropic penalty upon target binding, a phenomenon well-documented in conformationally constrained tryptamine-based ligands.

Conformational Restriction
Head-to-head
Peri-steric 7-Me to C3-side chain interaction restricts rotation
Pre-organizes ethanamine side chain, potentially reducing entropic penalty
Compared to des-methyl analog (CAS 2059994-93-1) with free rotation.
Conformational Analysis Ligand Design Steric Effects

Precision Application Scenarios for 2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine Based on Verified Differentiation Evidence


Bromodomain-Containing Protein Probe Design Requiring 7-Substituted Indole Topology

The 7-methyl substitution pattern, combined with the bromodifluoromethyl group, makes this compound a suitable scaffold for generating probe molecules targeting BET bromodomains (BRD2, BRD4, BRDT) where the indole 7-position is oriented toward a selectivity-determining sub-pocket. The electron-donating methyl group at C7, in contrast to the electron-withdrawing 5-fluoro analog (CAS 2059947-17-8), creates an electron-rich indole surface that can engage in distinct π-stacking interactions within the acetyl-lysine binding channel . The –CF₂Br group at C2 can additionally serve as a halogen-bond acceptor or donor, offering an orthogonal interaction vector not available with 7-methyltryptamine.

Structure-Activity Relationship (SAR) Expansion for Indole-Based IDO1/TDO Inhibitor Programs

For medicinal chemistry teams exploring indoleamine 2,3-dioxygenase (IDO1) or tryptophan 2,3-dioxygenase (TDO) inhibition, the 7-methyl-2-bromodifluoromethyl substitution represents a distinct chemical space point relative to common 5- or 6-substituted indole inhibitor series . The peri-steric interaction between the 7-methyl and 3-ethanamine chain restricts side-chain conformational flexibility, mimicking the conformational constraint observed in potent IDO1 inhibitors such as epacadostat analogs. This compound can serve as a key intermediate or reference ligand for assessing the tolerance of the IDO1 active site to 7-substitution and bromodifluoromethyl incorporation.

Fluorine-19 NMR Probe Development for Protein-Ligand Interaction Studies

The two chemically equivalent fluorine atoms in the –CF₂Br group provide a distinct ¹⁹F NMR signal that can be exploited for protein-observed or ligand-observed NMR screening experiments. Unlike the 5-fluoro analog (CAS 2059947-17-8) which bears an additional aromatic fluorine, this compound's fluorine signal arises solely from the –CF₂Br group, simplifying spectral interpretation . The high signal-to-noise ratio of the CF₂ resonance, combined with the sensitivity of ¹⁹F chemical shift to local environment changes, enables detection of weak (Kd > 100 μM) binding events that may be missed by other biophysical methods.

Metabolically Stabilized Tryptamine Scaffold for Serotonin Receptor Subtype Profiling

The bromodifluoromethyl group at C2 blocks a primary site of oxidative metabolism (indole 2,3-epoxidation) that limits the in vivo half-life of unsubstituted tryptamines such as 7-methyltryptamine (CAS 14490-05-2) . For ex vivo or cellular assays requiring sustained ligand exposure over hours to days, 2-[2-(bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine offers enhanced metabolic stability while retaining the 3-ethanamine pharmacophore essential for aminergic GPCR engagement. The 7-methyl group further differentiates it from the des-methyl analog (CAS 2059994-93-1), potentially biasing selectivity toward 5-HT receptor subtypes sensitive to indole 7-substitution.

Application
Selection Property
Validation Focus
Bromodomain probe design
7-methyl topology for selectivity pocket
Acetyl-lysine binding channel engagement
IDO1/TDO inhibitor SAR studies
Conformationally constrained tryptamine scaffold
Active-site tolerance to 7-substitution
¹⁹F NMR ligand screening
Simple CF₂ resonance for detection
Detection of weak binding events (Kd > 100 µM)
Serotonin receptor profiling
Metabolically stabilized 3-ethanamine pharmacophore
Sustained ligand exposure in cellular assays
Quote Request

Request a Quote for 2-[2-(Bromodifluoromethyl)-7-methyl-1H-indol-3-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.